Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-

Catalog No.
S12583869
CAS No.
1152526-73-2
M.F
C16H11ClN2O
M. Wt
282.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)met...

CAS Number

1152526-73-2

Product Name

Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-

IUPAC Name

4-[amino-(5-chloro-1-benzofuran-2-yl)methyl]benzonitrile

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

InChI

InChI=1S/C16H11ClN2O/c17-13-5-6-14-12(7-13)8-15(20-14)16(19)11-3-1-10(9-18)2-4-11/h1-8,16H,19H2

InChI Key

DMQCOVDJWRHLMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC3=C(O2)C=CC(=C3)Cl)N

Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- is a chemical compound characterized by its complex structure that includes a benzonitrile moiety and an amino group attached to a benzofuran derivative. The molecular formula for this compound is C15H12ClNC_{15}H_{12}ClN, and it has a molecular weight of approximately 255.72 g/mol. This compound is noted for its potential applications in medicinal chemistry due to the presence of the benzofuran and chloro substituents, which may enhance its biological activity.

, including:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The nitrile can be reduced to an amine or aldehyde under appropriate conditions, typically using hydrogenation or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of new derivatives.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds.

Benzonitrile derivatives, including 4-[amino(5-chloro-2-benzofuranyl)methyl]-, have been studied for their biological activities. The presence of the benzofuran moiety is associated with various pharmacological effects, including:

  • Anticancer Activity: Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The compound may also show promise as an antimicrobial agent due to its structural features that can interact with biological targets.

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound.

The synthesis of Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- typically involves multi-step synthetic routes. Common methods include:

  • Starting Materials: The synthesis often begins with commercially available benzofuran derivatives and appropriate nitriles.
  • Reagents and Conditions: Reactions may require specific catalysts and solvents, such as dimethylformamide or acetonitrile, under controlled temperatures.
  • Purification: After synthesis, purification techniques like column chromatography are employed to isolate the desired product from by-products.

These methods are essential for obtaining high yields and purity levels of the final compound.

Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Materials Science: The compound may be utilized in developing new materials with specific properties due to its chemical reactivity.

Studies on the interactions of Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- with biological systems are crucial for understanding its pharmacodynamics. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating how the compound influences cellular pathways and biological responses.

These studies help in elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Amino-5-chloro-2-benzothiadiazoleC6H4ClN3SC_6H_4ClN_3SContains a thiadiazole ring; potential for different biological activity.
4-Chloro-2-methylbenzamideC8H8ClNC_8H_8ClNSimpler structure; lacks the benzofuran moiety but retains chlorinated aromatic character.
2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-oneC15H23N3OC_{15}H_{23}N_3OContains piperazine; used in similar medicinal chemistry contexts.

Uniqueness

Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]- is unique due to its specific combination of a nitrile group and a benzofuran moiety, which could lead to distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features may provide enhanced selectivity towards certain biological targets, making it a valuable candidate for further research in drug development and chemical synthesis.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.0559907 g/mol

Monoisotopic Mass

282.0559907 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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